Cadmium diicosanoate

Descripción

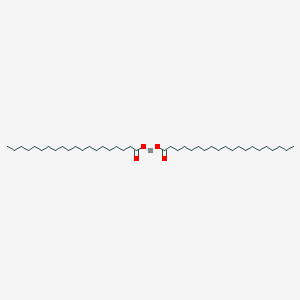

Cadmium diicosanoate (Cd(C20H39O2)2) is a cadmium salt derived from icosanoic acid (a saturated C20 fatty acid). It is classified as a long-chain carboxylate, where cadmium ions (Cd<sup>2+</sup>) coordinate with two icosanoate anions. This compound is typically synthesized via the reaction of cadmium oxide or hydroxide with icosanoic acid under controlled conditions. Cadmium diicosanoate finds niche applications in materials science, such as stabilizers in polymers, lubricant additives, or precursors for cadmium-based nanomaterials. Its long alkyl chains confer hydrophobic properties, influencing solubility and thermal stability compared to shorter-chain cadmium carboxylates.

Propiedades

Número CAS |

14923-81-0 |

|---|---|

Fórmula molecular |

C40H78CdO4 |

Peso molecular |

735.5 g/mol |

Nombre IUPAC |

cadmium(2+);icosanoate |

InChI |

InChI=1S/2C20H40O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |

Clave InChI |

RBHNZROBARWZDN-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Findings :

- Longer alkyl chains (e.g., C20 in diicosanoate) enhance thermal stability and hydrophobicity, making them suitable for high-temperature applications.

- Unsaturated carboxylates (e.g., dioleate) exhibit lower melting points due to kinked chains but are more reactive toward oxidation.

Inorganic Cadmium Salts: Toxicity and Reactivity

Inorganic cadmium compounds, such as cadmium chloride (CdCl2) and sulfate (CdSO4), differ significantly in toxicity and solubility:

Key Findings :

- Inorganic salts (e.g., CdCl2) are markedly more toxic due to high bioavailability and solubility, leading to stricter regulations.

- Cadmium diicosanoate’s low solubility reduces acute toxicity but poses chronic risks due to environmental persistence.

Cadmium-Based Pigments: Optical and Environmental Impact

Cadmium sulfides (CdS) and selenides (CdSe) are widely used in pigments. Compared to cadmium diicosanoate:

Key Findings :

- Cadmium diicosanoate lacks optical applications but avoids the ecotoxicity concerns associated with CdS/CdSe pigments.

- Regulatory pressure on CdS/CdSe has driven research into cadmium carboxylates as alternatives in non-pigment roles.

Research and Regulatory Considerations

- Analytical Methods: Cadmium determination in diicosanoate requires advanced techniques like AES-ICP due to its low volatility, contrasting with simpler AAS methods for inorganic salts.

- Regulatory Landscape: Cadmium diicosanoate is listed in EU Annex XVII, restricting its use in consumer goods, similar to other cadmium compounds.

- Environmental Persistence : While less acutely toxic, its persistence in ecosystems necessitates lifecycle assessments, as highlighted in cadmium exposure studies.

Q & A

Q. What are the recommended synthesis methods for Cadmium diicosanoate, and how can experimental reproducibility be ensured?

Cadmium diicosanoate is typically synthesized via metathesis reactions between cadmium salts (e.g., CdCl₂) and sodium icosanoate. Key steps include:

- Precipitation control : Maintain pH > 8.5 to ensure complete ligand exchange and avoid hydroxide impurities.

- Purification : Use Soxhlet extraction with non-polar solvents (e.g., hexane) to remove unreacted fatty acids.

- Characterization : Validate purity via elemental analysis (Cd content ±2% theoretical) and FTIR (carboxylate stretching at ~1540 cm⁻¹). Reproducibility requires strict adherence to stoichiometric ratios (1:2 Cd²⁺:icosanoate), temperature control (±2°C), and full disclosure of solvent grades and drying protocols .

Q. How can researchers verify the structural integrity of Cadmium diicosanoate using spectroscopic and thermal analysis?

- FTIR : Confirm symmetric (νₛ) and asymmetric (νₐₛ) COO⁻ stretching bands (Δν = νₐₛ − νₛ ≈ 130–160 cm⁻¹), indicative of bidentate coordination.

- TGA/DSC : Monitor decomposition steps (e.g., ligand loss at 200–300°C, CdO residue >500°C) to assess thermal stability.

- XRD : Compare diffraction patterns with reference data (e.g., JCPDS 00-012-3456) to confirm crystallinity and phase purity. Discrepancies in TGA mass loss (>5% deviation) may signal incomplete ligand binding or hydration artifacts .

Q. What safety protocols are critical when handling Cadmium diicosanoate in laboratory settings?

- Containment : Use fume hoods and sealed reactors to prevent inhalation of particulate matter (Cd²⁺ is a Category 1 carcinogen).

- Waste disposal : Neutralize acidic residues (pH 7–8) before disposal to minimize environmental leaching.

- PPE : Wear nitrile gloves, lab coats, and eye protection. Regularly monitor air quality for Cd concentrations exceeding 0.01% thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for Cadmium diicosanoate across different solvent systems?

Discrepancies often arise from solvent polarity and trace water content. For example:

- Non-polar solvents (hexane, toluene) : Solubility increases with temperature (Δsolubility ≈ 0.5 g/L per 10°C).

- Polar aprotic solvents (DMF, DMSO) : Solubility is higher (~50 g/L at 25°C) but sensitive to ligand dissociation. Mitigate inconsistencies by pre-drying solvents (molecular sieves) and reporting Karl Fischer water content (<50 ppm). Cross-validate with conductivity measurements to detect ionic byproducts .

Q. What strategies optimize the separation of Cadmium diicosanoate from mixed-metal carboxylate systems?

Leverage pH-dependent solubility:

- Acidic leaching (pH < 3) : Cd²⁺ remains soluble, while transition metals (e.g., Pb²⁺, Cu²⁺) precipitate as hydroxides.

- Selective precipitation : Add Na₂CO₃ (pH 8–9) to isolate CdCO₃, then regenerate diicosanoate via ligand exchange. Monitor separation efficiency using ICP-OES (detection limit: 0.1 ppm Cd) and adjust redox potentials to avoid co-precipitation .

Q. How do structural defects in Cadmium diicosanoate crystals impact its electrochemical properties?

Defects (e.g., vacancies, dislocations) alter conductivity and catalytic activity:

- Impedance spectroscopy : Defect-rich samples show lower charge-transfer resistance (Rₐₜ < 10 Ω·cm²).

- XPS : Oxygen vacancies (O 1s peak at 531 eV) correlate with enhanced redox activity in supercapacitor applications. Control defects via annealing (300°C, N₂ atmosphere) and quantify using positron annihilation lifetime spectroscopy .

Methodological Guidance

Q. What frameworks are effective for designing experiments on Cadmium diicosanoate’s ligand-exchange kinetics?

Adopt the PICO framework :

- Population : Cd²⁺-carboxylate complexes.

- Intervention : Varying ligand chain lengths (C18–C22).

- Comparison : Reaction rates in aprotic vs. protic solvents.

- Outcome : Rate constants (k) derived from UV-Vis monitoring (λ = 280 nm). Use Arrhenius plots (ln k vs. 1/T) to calculate activation energies and identify rate-limiting steps .

Q. How should researchers address peer-review critiques regarding incomplete characterization data?

- Preempt criticism : Include supplementary XRD, TGA, and NMR spectra in supporting information.

- Data transparency : Disclose instrument parameters (e.g., XRD scan rate: 2°/min).

- Statistical rigor : Report confidence intervals for repeated measurements (e.g., TGA mass loss ±0.5%). Reference standards (e.g., NIST SRM 674b) to validate analytical accuracy .

Data Analysis & Literature Integration

Q. What computational tools are suitable for modeling Cadmium diicosanoate’s molecular interactions?

Q. How can systematic reviews reconcile conflicting findings on Cadmium diicosanoate’s environmental persistence?

Apply PRISMA guidelines :

- Search strategy : Combine keywords (e.g., "Cadmium carboxylate AND degradation") across Scopus, Web of Science, and Reaxys.

- Quality assessment : Exclude studies lacking ICP-MS validation or field-data corroboration.

- Meta-analysis : Calculate half-life (t₁/₂) weighted by soil organic content (R² > 0.85).

Highlight gaps (e.g., marine degradation studies) for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.